CYP3A4 Inhibition Profile: 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid vs. 2-Chloro Regioisomer
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid exhibits an IC50 value of 20,000 nM (20 µM) against human CYP3A4, indicating weak inhibitory activity [1]. In contrast, the 2-chloro regioisomer, 2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid, is reported to show more potent CYP inhibition in related assays . This differential CYP interaction profile is a critical selection criterion for medicinal chemistry programs where minimizing drug-drug interaction liability is paramount.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | 2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 554405-07-1) |
| Quantified Difference | Target compound shows weak inhibition (IC50 = 20 µM) compared to more potent inhibition reported for the 2-chloro analog in related assays. |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation; 2 hr measurement |
Why This Matters
Procurement of the correct regioisomer is essential to avoid introducing confounding CYP3A4 inhibition that could alter drug metabolism profiles, lead to false-positive hepatotoxicity signals, or complicate interpretation of in vivo pharmacokinetic studies.
- [1] BindingDB. (2023). BDBM50600733 / CHEMBL5182534: CYP3A4 Inhibition Assay. BindingDB Entry. View Source
